Ring Fusion Isomer Selectivity: [3,4-c] Versus [3,4-b] Scaffold Differentiation
5-Cyclopropyl-1H-pyrazolo[3,4-c]pyridine represents the [3,4-c] ring fusion isomer, which is documented as a Pim kinase (Pim-1, Pim-2, Pim-3) inhibitory scaffold in patent literature, whereas the [3,4-b] isomer (CAS 1936647-59-4) has distinct biological targeting profiles [1]. The vectorial functionalization study demonstrated that the [3,4-c] scaffold enables selective elaboration at multiple growth vectors (C-3, N-1, and C-7 positions) for fragment-based drug discovery applications [2].
| Evidence Dimension | Ring fusion geometry and patent-assigned therapeutic target class |
|---|---|
| Target Compound Data | [3,4-c] isomer: Pim kinase inhibitory scaffold per patent claims |
| Comparator Or Baseline | [3,4-b] isomer (CAS 1936647-59-4): distinct targeting profile |
| Quantified Difference | Not applicable; qualitative structural differentiation |
| Conditions | Patent classification and structural isomerism analysis |
Why This Matters
For kinase inhibitor programs targeting Pim kinases, the [3,4-c] isomer is the patent-relevant scaffold, making procurement of the [3,4-b] isomer potentially irrelevant for target validation.
- [1] Do S, et al. Pyrazolo[3,4-c]pyridine compounds and methods of use. US Patent US9260425B2. 2016. View Source
- [2] Vanda D, et al. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Adv. 2023;13:34567-34578. View Source
